molecular formula C6H4Cl2N2 B12663975 2-chlorobenzenediazonium;chloride CAS No. 89-90-7

2-chlorobenzenediazonium;chloride

Cat. No.: B12663975
CAS No.: 89-90-7
M. Wt: 175.01 g/mol
InChI Key: ASAXBSZZWZWZBV-UHFFFAOYSA-M
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Description

2-chlorobenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The compound is particularly notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chlorobenzenediazonium chloride is typically synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, under cold conditions (0-5°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the preparation of 2-chlorobenzenediazonium chloride follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzenediazonium chloride undergoes various types of reactions, including:

Common Reagents and Conditions

    Copper(I) Chloride/Bromide: Used in Sandmeyer reactions to replace the diazonium group with halides.

    Sodium Nitrite and Hydrochloric Acid: Used to generate nitrous acid for the diazotization process.

    Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.

Major Products Formed

    Chlorobenzene: Formed by the substitution of the diazonium group with a chloride ion.

    Azo Compounds: Formed by coupling reactions with phenols and aromatic amines.

    Phenol: Formed by the substitution of the diazonium group with a hydroxyl group.

Comparison with Similar Compounds

2-chlorobenzenediazonium chloride can be compared with other diazonium salts such as:

The uniqueness of 2-chlorobenzenediazonium chloride lies in its chloro substituent, which can influence the electronic properties of the aromatic ring and affect the outcome of various chemical reactions.

Properties

CAS No.

89-90-7

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

2-chlorobenzenediazonium;chloride

InChI

InChI=1S/C6H4ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H;1H/q+1;/p-1

InChI Key

ASAXBSZZWZWZBV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-]

Origin of Product

United States

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